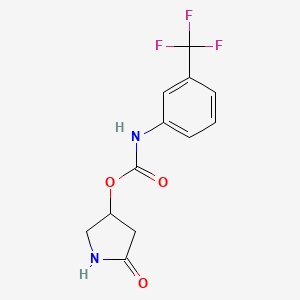
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is a chemical compound that features a pyrrolidine ring and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often include refluxing in the presence of a catalytic amount of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-(Fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(3-(Trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Comparison: Compared to similar compounds, 5-Oxopyrrolidin-3-yl (3-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl-substituted phenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88015-90-1 |
|---|---|
Molekularformel |
C12H11F3N2O3 |
Molekulargewicht |
288.22 g/mol |
IUPAC-Name |
(5-oxopyrrolidin-3-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)7-2-1-3-8(4-7)17-11(19)20-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
SGEXCAFOOIXOCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
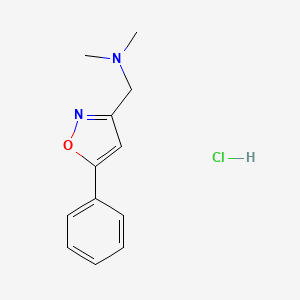
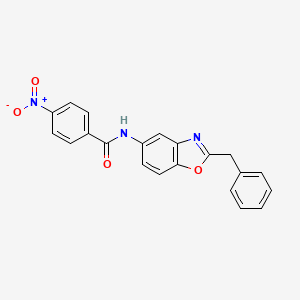
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
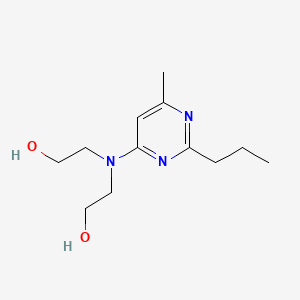
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
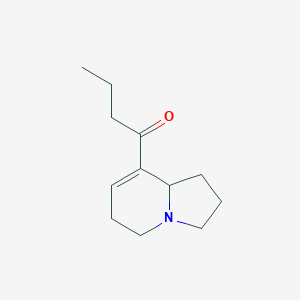
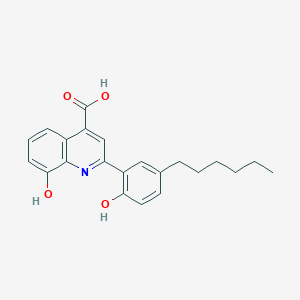
![N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide](/img/structure/B12897706.png)
![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

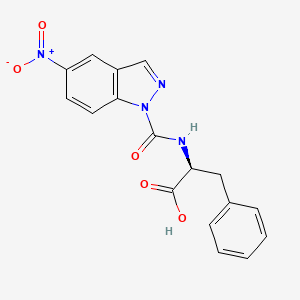
![Imidazo[1,2-A]pyrrolo[3,2-D]imidazole](/img/structure/B12897742.png)
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
